molecular formula C18H22N2O2S B2394410 1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea CAS No. 1797601-67-2

1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea

Cat. No.: B2394410
CAS No.: 1797601-67-2
M. Wt: 330.45
InChI Key: IUZBUNTZBCCIJA-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea is a synthetic organic compound that features a unique structure combining a cyclopentyl group, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, hydroxylation, and urea formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow chemistry techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the thiophene ring or the urea moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.

    Industry: It may be utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Urea Derivatives: Compounds such as N,N’-dimethylurea and N-phenylurea have similar urea moieties.

Uniqueness

1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea is unique due to its combination of a cyclopentyl group, a hydroxylated phenyl group, and a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopentyl-3-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-17(13-6-2-1-3-7-13)16-11-10-15(23-16)12-19-18(22)20-14-8-4-5-9-14/h1-3,6-7,10-11,14,17,21H,4-5,8-9,12H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZBUNTZBCCIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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